molecular formula C6H4FN3 B15090826 2-Amino-4-fluoronicotinonitrile

2-Amino-4-fluoronicotinonitrile

Cat. No.: B15090826
M. Wt: 137.11 g/mol
InChI Key: AJWVHAHPNZQNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-fluoronicotinonitrile is a chemical compound with the molecular formula C6H4FN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 2-position and a fluorine atom at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoronicotinonitrile typically involves the reaction of 4-fluoronicotinonitrile with ammonia or an amine source under suitable conditions. One common method includes the use of ammonium acetate in a solvent such as ethanol, followed by heating to facilitate the reaction. The reaction can be represented as follows:

4-Fluoronicotinonitrile+Ammonium AcetateThis compound\text{4-Fluoronicotinonitrile} + \text{Ammonium Acetate} \rightarrow \text{this compound} 4-Fluoronicotinonitrile+Ammonium Acetate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as cellulose sulfuric acid have been employed to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted derivatives, reduced amines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4-fluoronicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-fluoronicotinonitrile is unique due to the specific positioning of the amino and fluorine groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds with tailored biological and material properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in medicinal chemistry, materials science, and biological research.

Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

2-amino-4-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C6H4FN3/c7-5-1-2-10-6(9)4(5)3-8/h1-2H,(H2,9,10)

InChI Key

AJWVHAHPNZQNPF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.